

H-Gly-Arg-Ala-Asp-Ser-Pro-OH molecular weight and purity

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Compound of Interest

Compound Name: *H-Gly-Arg-Ala-Asp-Ser-Pro-OH*

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Technical Guide: H-Gly-Arg-Ala-Asp-Ser-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties and relevant experimental methodologies for the peptide **H-Gly-Arg-Ala-Asp-Ser-Pro-OH**, often referred to as GRADSP. This peptide is of significant interest in cell adhesion and signaling research.

Physicochemical Data

The fundamental properties of **H-Gly-Arg-Ala-Asp-Ser-Pro-OH** are summarized below. Purity levels are typically determined by High-Performance Liquid Chromatography (HPLC).

Property	Value	Source
Molecular Formula	C23H39N9O10	[1]
Molecular Weight	601.61 g/mol	[1][2]
CAS Number	99896-86-3	[1][2]
Appearance	White to off-white solid powder	[1]
Purity (typical)	≥95% (HPLC)	

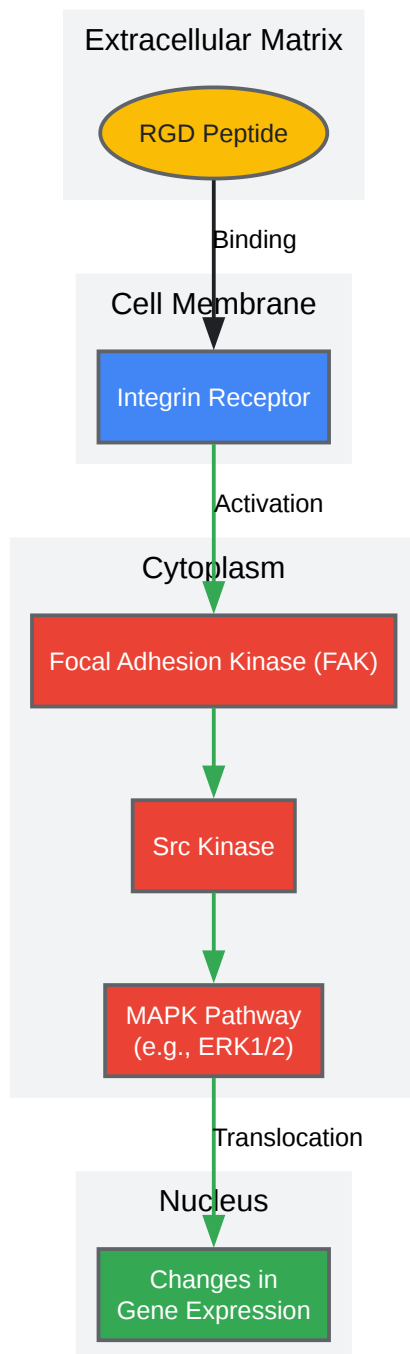
Biological Context and Signaling

The peptide sequence Arg-Gly-Asp (RGD) is a well-established cell adhesion motif found in extracellular matrix proteins like fibronectin.[3][4] This motif is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades.[5][6] The peptide H-Gly-Arg-Gly-Asp-Ser-Pro-OH (GRGDSP), which is structurally very similar to GRADSP, is a known integrin inhibitor that can block cell adhesion and related signaling.[7][8][9]

In contrast, the H-Gly-Arg-Ala-Asp-Ser-Pro-OH (GRADSP) sequence is often used as a negative control in studies involving integrin-blocking peptides because the substitution of Glycine with Alanine can significantly reduce or abolish its ability to bind to integrins.[2]

However, the general signaling pathway initiated by the binding of RGD-containing peptides to integrins is a crucial area of study. This interaction can lead to the activation of various downstream signaling molecules, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in regulating cell proliferation, differentiation, and survival.[5]

Generic RGD-Integrin Signaling Pathway

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A simplified diagram of a generic signaling pathway initiated by RGD peptide binding to integrin receptors.

Experimental Protocols

The following sections detail the standard methodologies for the synthesis, purification, and analysis of **H-Gly-Arg-Ala-Asp-Ser-Pro-OH**.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for producing peptides of this length. The Fmoc/tBu strategy is widely used.[\[10\]](#)[\[11\]](#)

1. Resin Preparation:

- Start with a pre-loaded Proline resin (e.g., Fmoc-Pro-Wang resin). The resin serves as the solid support to which the peptide is assembled.[\[10\]](#)
- Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).[\[12\]](#)

2. Deprotection:

- Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the proline on the resin.
- This is typically achieved by treating the resin with a solution of 20% piperidine in DMF.[\[10\]](#)[\[13\]](#)
- Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

3. Amino Acid Coupling:

- Activate the carboxyl group of the next Fmoc-protected amino acid (in this case, Fmoc-Ser(tBu)-OH).
- Common activating agents include HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA).[\[13\]](#)

- Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed.
- Monitor the completion of the coupling reaction using a qualitative test like the Kaiser test. [\[14\]](#)
- Wash the resin with DMF to remove unreacted reagents.

4. Iterative Cycling:

- Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Asp, Ala, Arg, Gly). [\[13\]](#)

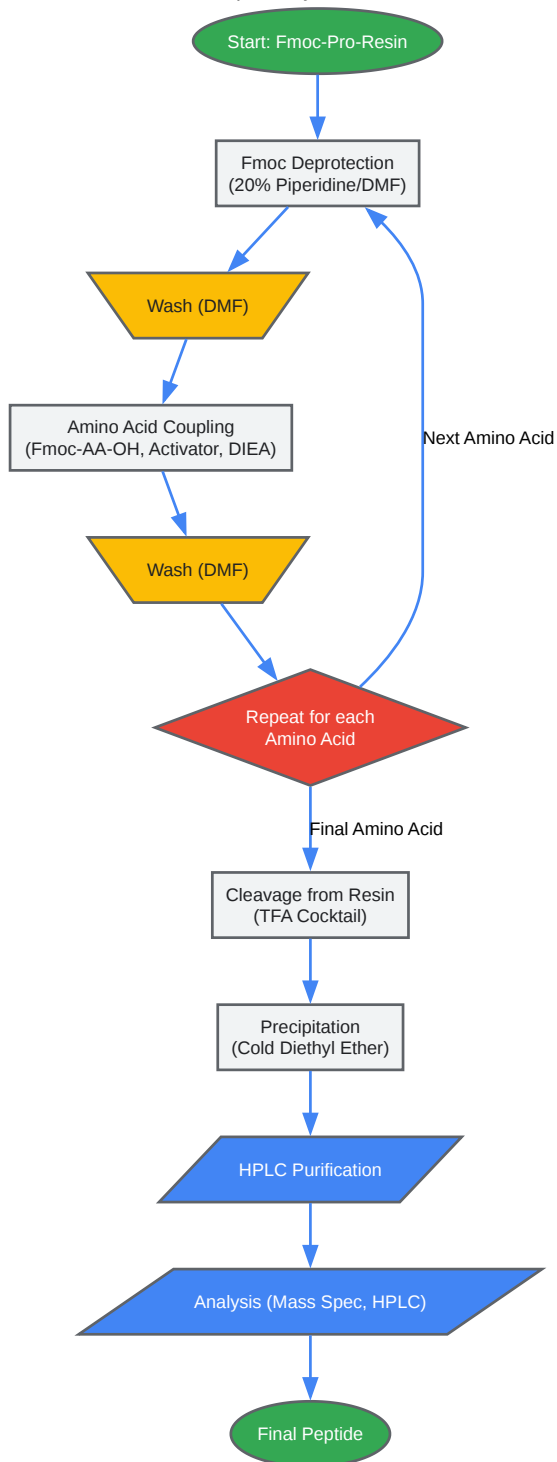
5. Cleavage and Final Deprotection:

- Once the peptide chain is fully assembled, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously.
- This is typically done using a strong acid "cocktail," such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions. [\[12\]](#)

6. Precipitation and Isolation:

- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge to pellet the crude peptide, wash with cold ether, and dry under vacuum.

Solid-Phase Peptide Synthesis Workflow



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A general workflow diagram for the synthesis, purification, and analysis of peptides.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reverse-phase HPLC (RP-HPLC).

- Column: A C18 stationary phase is commonly used for peptide purification.
- Mobile Phases:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from a low percentage of Solvent B to a higher percentage is used to elute the peptide from the column. The exact gradient will depend on the hydrophobicity of the peptide and should be optimized.
- Detection: The peptide is detected by its absorbance at 214 or 280 nm.
- Fraction Collection: Fractions corresponding to the main peak are collected, pooled, and lyophilized to obtain the purified peptide.

Analysis and Characterization

Purity Analysis (HPLC): The purity of the final product is assessed by analytical RP-HPLC using a similar method as for purification but with a faster gradient. The purity is determined by integrating the area of the product peak relative to the total area of all peaks.

Molecular Weight Confirmation (Mass Spectrometry): Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[\[15\]](#)

- Technique: Electrospray ionization mass spectrometry (ESI-MS) is a common technique for peptide analysis.
- Procedure:
 - The purified peptide is dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile with a small amount of formic acid).

- The solution is infused into the mass spectrometer.
- The instrument measures the mass-to-charge ratio (m/z) of the ionized peptide molecules.
- The resulting spectrum will show peaks corresponding to the protonated molecular ions (e.g., $[M+H]^+$, $[M+2H]^{2+}$, etc.).
- The molecular weight of the peptide can be calculated from these m/z values, and it should match the theoretical molecular weight (601.61 Da). Tandem mass spectrometry (MS/MS) can be used to further confirm the amino acid sequence by analyzing the fragmentation pattern of the peptide.^{[16][17]}

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